2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol
Description
2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol is a heterocyclic compound featuring a pyrimidinol core substituted with a 1,2,4-oxadiazole moiety and aromatic groups. The 4-pyrimidinol scaffold is known for its role in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability . The 4-chloro-3-fluorophenyl group contributes to lipophilicity and π-π stacking interactions, while the 3-methoxyphenyl substituent may influence solubility and steric effects .
Properties
IUPAC Name |
2-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(3-methoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O3S/c1-28-13-4-2-3-11(7-13)16-9-17(27)24-20(23-16)30-10-18-25-19(26-29-18)12-5-6-14(21)15(22)8-12/h2-9H,10H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUHJBXTTLMUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity based on recent studies, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- 1,2,4-Oxadiazole moiety : Known for its diverse biological activities including antibacterial and anticancer properties.
- Pyrimidinol core : Associated with various therapeutic effects.
- Chloro and fluorine substituents : These halogen atoms can enhance biological activity by improving lipophilicity and receptor binding.
Antibacterial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, derivatives with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate |
| 2 | Bacillus subtilis | Strong |
| 3 | Staphylococcus aureus | Weak |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The oxadiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values reported in the micromolar range indicate significant antiproliferative effects.
- U-937 (Acute Monocytic Leukemia) : Similar cytotoxicity profiles were noted, suggesting a broad spectrum of activity against hematological malignancies .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Studies have shown that similar compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. This inhibition is crucial for their antibacterial and anticancer activities .
- Apoptosis Induction : Flow cytometry assays have indicated that these compounds can induce apoptosis in cancer cells by activating caspases and increasing p53 expression levels .
- Binding Interactions : Molecular docking studies suggest that the compound interacts favorably with target proteins, enhancing its efficacy against specific diseases .
Study 1: Antibacterial Evaluation
A study conducted on synthesized oxadiazole derivatives demonstrated their effectiveness against multiple bacterial strains. The results indicated that modifications in the oxadiazole ring could significantly enhance antibacterial potency.
Study 2: Anticancer Properties
In another study focusing on MCF-7 and U-937 cell lines, various derivatives were tested for their cytotoxicity. The results showed that certain modifications led to improved IC50 values compared to standard treatments like doxorubicin.
Comparison with Similar Compounds
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol ()
- Structure: Shares a pyrimidinol core but lacks the 1,2,4-oxadiazole moiety. Instead, it has a sulfanyl-methyl group linked to a 4-chlorophenyl ring.
- Molecular Formula : C₁₁H₉ClN₂OS₂ vs. C₂₀H₁₄ClFN₄O₂S (target compound).
- The 3-methoxyphenyl group in the target compound may enhance solubility compared to the simpler 4-chlorophenyl substituent .
4-(4-Chlorophenyl)-6-(4-Methoxyphenyl)-3-{3-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine ()
- Structure : Contains a pyridine-triazole-pyrrolothiazolopyrimidine hybrid system.
- Key Differences: The target compound’s oxadiazole and pyrimidinol system is less sterically hindered compared to this fused polycyclic analogue. The triazole ring in the analogue may offer additional hydrogen-bonding sites but could reduce metabolic stability .
Analogues with 1,2,4-Oxadiazole or Related Heterocycles
3-(1-(4-(4-Chloro-3-fluorophenyl)oxazol-2-yl)-2-hydroxyethoxy)-2,6-difluorobenzamide ()
- Structure : Features an oxazole ring substituted with 4-chloro-3-fluorophenyl, similar to the target’s oxadiazole substituent.
- Key Differences : The oxazole ring is less electron-deficient than oxadiazole, which may reduce its ability to participate in charge-transfer interactions. The hydroxyethoxy chain in this compound introduces polarity, contrasting with the sulfanyl linker in the target .
Bioactivity Considerations
- Pyrimidinol derivatives (e.g., ) are often explored as kinase inhibitors or antimicrobial agents due to their ability to mimic nucleobases.
- Oxadiazole-containing compounds (e.g., ) frequently exhibit anti-inflammatory or antiviral activity. The target’s combination of these features may synergize these effects, though empirical validation is required .
Data Table: Structural and Physicochemical Comparison
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol?
- Methodological Answer : Synthesis optimization requires precise control of temperature (typically 60–80°C for oxadiazole ring formation), solvent selection (polar aprotic solvents like DMF or DMSO), and pH (neutral to slightly basic conditions to avoid side reactions). Reaction progress should be monitored via thin-layer chromatography (TLC) to identify intermediates. Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the final structure, particularly for verifying sulfanyl linkage formation and aromatic substituent positions .
Q. Table 1: Key Reaction Parameters for Analogous Compounds
| Step | Temperature (°C) | Solvent | Key Analytical Tool | Yield Range (%) |
|---|---|---|---|---|
| Oxadiazole Formation | 70–80 | DMF | TLC, NMR | 45–65 |
| Sulfanyl Linkage | 50–60 | THF | NMR, IR | 60–75 |
| Final Purification | Ambient | Ethanol | HPLC | >90% purity |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Focus on distinguishing the pyrimidinol proton (δ 8.1–8.3 ppm) and methoxyphenyl signals (δ 3.8–4.0 ppm for OCH₃). The sulfanyl (-S-) group adjacent to the oxadiazole ring may cause deshielding in neighboring protons .
- IR : Look for absorption bands at 1250–1300 cm⁻¹ (C-F stretch) and 1600–1650 cm⁻¹ (C=N in oxadiazole) .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₀H₁₄ClF₂N₃O₂S).
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions (e.g., nucleophilic substitution or cycloaddition)?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model electron density distributions to identify reactive sites. For example, the oxadiazole ring’s electron-deficient nature makes it susceptible to nucleophilic attack. Reaction path search algorithms (e.g., AFIR or GRRM) can simulate potential pathways, while molecular docking studies predict interactions with biological targets .
Q. Table 2: Computational Tools for Reactivity Prediction
| Tool/Software | Application | Example Output |
|---|---|---|
| Gaussian (DFT) | Electron density mapping | Fukui indices for electrophilic sites |
| COMSOL Multiphysics | Reaction kinetics simulation | Heat/flow distribution in reactors |
| AutoMeKin | Reaction pathway enumeration | Energetically favorable intermediates |
Q. How can researchers resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, variations in cytotoxicity may arise from differences in cell membrane permeability due to the compound’s logP (~3.5) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) and test activity trends.
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate confounding variables (e.g., pH, temperature) and validate reproducibility .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates.
- Membrane Separation : Use nanofiltration to remove unreacted precursors without column chromatography .
- Continuous Flow Reactors : Optimize residence time and mixing efficiency to reduce batch-to-batch variability .
Data Contradiction Analysis
Q. How to address conflicting spectroscopic data (e.g., unexpected shifts in NMR signals)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotational barriers in sulfanyl groups).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings.
- X-ray Crystallography : Resolve ambiguities by comparing experimental and calculated bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
